molecular formula C23H25NO2 B11450648 3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide

3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B11450648
M. Wt: 347.4 g/mol
InChI Key: LJPAMBNEQCPEER-UHFFFAOYSA-N
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Description

3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide is an organic compound that belongs to the class of amides It features a furan ring substituted with a 4-methylphenyl group and a propanamide moiety attached to a 4-(propan-2-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide can be achieved through a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions to form the furan ring.

    Substitution with 4-methylphenyl Group: The furan ring is then subjected to a Friedel-Crafts alkylation reaction with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Propanamide Moiety: The propanamide moiety can be introduced through an amidation reaction, where the furan derivative reacts with 4-(propan-2-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dione derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of amide-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide
  • 3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]butanamide

Uniqueness

Compared to similar compounds, 3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide has a unique combination of functional groups that confer specific chemical and biological properties

Properties

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

3-[5-(4-methylphenyl)furan-2-yl]-N-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C23H25NO2/c1-16(2)18-8-10-20(11-9-18)24-23(25)15-13-21-12-14-22(26-21)19-6-4-17(3)5-7-19/h4-12,14,16H,13,15H2,1-3H3,(H,24,25)

InChI Key

LJPAMBNEQCPEER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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